The synthesis of quinidine gluconate can be achieved through several methods:
In industrial settings, quinine is extracted from Cinchona bark, followed by its conversion to quinidine using similar methods as described above. The process emphasizes efficiency and purity, given the compound's medical applications.
Quinidine gluconate has a complex molecular structure characterized by its chemical formula . The molecular weight averages around 324.4168 g/mol.
Quinidine gluconate participates in various chemical reactions:
Quinidine gluconate primarily acts on cardiac cells by blocking sodium and potassium channels. This action prolongs the action potential and refractory period in cardiac tissues:
This dual mechanism helps manage arrhythmias effectively by ensuring more stable electrical activity within the heart.
Quinidine gluconate has a bioavailability ranging from 70% to 80%, influenced by factors such as first-pass metabolism and food intake .
Quinidine gluconate has significant applications in medicine:
Additionally, ongoing research explores its potential repurposing for other cardiovascular conditions due to its unique pharmacological properties .
Quinidine gluconate is a Class Ia antiarrhythmic agent under the Vaughan-Williams classification system. Its primary mechanism involves dual ion channel modulation: blocking voltage-gated sodium (Na⁺) channels during depolarization and inhibiting key potassium (K⁺) channels during repolarization. This dual action prolongs the cardiac action potential duration (APD) and increases the effective refractory period (ERP), thereby suppressing re-entrant arrhythmias [1] [6] [10].
The drug exhibits use-dependent blockade (state-dependent inhibition), where its affinity for Na⁺ channels increases at higher heart rates. This results in greater inhibition of pathological tachyarrhythmias while minimally affecting normal sinus rhythm [6] [8]. Quinidine's K⁺ channel blockade primarily targets the rapid delayed rectifier current (I~Kr~), encoded by the hERG gene, and the transient outward current (I~to~), which contributes to QT interval prolongation on the ECG [10].
Table 1: Class I Antiarrhythmic Subclassification and Key Properties
Class | Subclass | Prototype | Na⁺ Channel Blockade Kinetics | Primary K⁺ Channels Affected |
---|---|---|---|---|
I | Ia | Quinidine | Intermediate (τ~recovery~ = 1–10s) | I~Kr~, I~to~, I~Ks~ |
I | Ib | Lidocaine | Fast (τ~recovery~ < 1s) | None |
I | Ic | Flecainide | Slow (τ~recovery~ > 10s) | None |
Beyond ion channel effects, quinidine gluconate demonstrates significant autonomic receptor interactions. It acts as a competitive antagonist at muscarinic (M~2~) acetylcholine receptors in the heart, which attenuates vagal tone. This explains its paradoxical ability to increase sinus node automaticity and accelerate atrioventricular (AV) nodal conduction—effects that can elevate ventricular rate in untreated atrial flutter/fibrillation [9] [10].
Concurrently, quinidine blocks peripheral α~1~-adrenergic receptors, leading to vasodilation and hypotension. This is particularly pronounced with intravenous administration, where acute reductions in systemic vascular resistance can occur. Autonomic interactions also manifest as indirect electrophysiological effects:
Quinidine gluconate alters all phases of the cardiac action potential:
Table 2: Electrophysiological Effects Across Cardiac Action Potential Phases
Phase | Ionic Current | Effect of Quinidine | ECG Correlation |
---|---|---|---|
0 | I~Na~ (fast) | ↓ dV/dt~max~ | ↑ QRS duration |
2 | I~Ca-L~, I~Na-L~ | Moderate blockade | ST-segment changes |
3 | I~Kr~, I~Ks~ | Strong blockade | ↑ QT interval |
4 | I~f~, I~K1~ | ↓ Automaticity | ↓ Sinus rate (direct effect) |
Reverse use-dependence—a hallmark of quinidine—describes its diminished repolarization-prolonging effect at faster heart rates, increasing proarrhythmic risks during bradycardia. In vivo, His-bundle studies confirm quinidine prolongs both the AH interval (reflecting AV nodal delay) and HV interval (indicating infranodal conduction slowing), even in patients with pre-existing bundle branch block [3] [5] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8